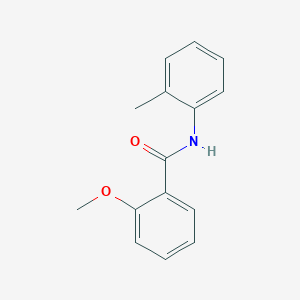![molecular formula C20H20N2O2 B259118 Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate, also known as MQC, is a synthetic compound that belongs to the class of quinoline derivatives. MQC has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science.
Mechanism of Action
The exact mechanism of action of Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various cellular targets, including DNA, enzymes, and receptors.
Biochemical and Physiological Effects:
Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate has also been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membranes. Additionally, Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate has been found to possess antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. However, there are also some limitations associated with the use of Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate. One area of interest is the development of Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the structure-activity relationship of Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate and its derivatives, which could lead to the development of more potent and selective compounds. Additionally, the use of Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate in materials science and nanotechnology is an area of growing interest, with potential applications in the development of sensors and electronic devices.
Synthesis Methods
Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate can be synthesized using various methods, including the Pfitzinger reaction, the Skraup reaction, and the Hantzsch reaction. The most commonly used method for the synthesis of Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate is the Pfitzinger reaction, which involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a strong base, followed by cyclization with phosphorus oxychloride.
Scientific Research Applications
Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer, antifungal, and antibacterial activities. Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate has also been investigated for its potential as an anti-inflammatory agent and a neuroprotective agent.
properties
Product Name |
Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
ethyl 6-methyl-4-(4-methylanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H20N2O2/c1-4-24-20(23)17-12-21-18-10-7-14(3)11-16(18)19(17)22-15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3,(H,21,22) |
InChI Key |
FZWZFNMRHHOZJW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C)C |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)
![N-(3'-acetyl-2,3-dihydro-3'H-spiro[benzo[f]thiochromene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B259040.png)

![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine](/img/structure/B259044.png)
amino]acetate](/img/structure/B259047.png)





![2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B259056.png)


![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B259063.png)